molecular formula C7H7NO2 B1454958 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1227575-72-5

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No. B1454958
CAS RN: 1227575-72-5
M. Wt: 137.14 g/mol
InChI Key: JQWYFXUXPLICMZ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a yellowish-orange solid with a floral-like odor . It is commonly used in the synthesis of pharmaceuticals and agrochemicals . This compound is known for its potential application in the field of medicinal chemistry, specifically in the development of anti-cancer and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is C7H7NO2 . The exact mass is 137.04800 .


Chemical Reactions Analysis

The compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .


Physical And Chemical Properties Analysis

The compound is a yellowish-orange solid . The molecular weight is 137.13600 . The LogP value, which indicates its solubility in water and oil, is 0.90810 .

Scientific Research Applications

Pharmaceutical Synthesis

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is commonly used in the synthesis of pharmaceuticals . It is known for its potential application in the field of medicinal chemistry .

Agrochemical Synthesis

This compound is also used in the synthesis of agrochemicals . Its unique chemical structure makes it a valuable component in the development of new agrochemical products .

Anti-Cancer Drug Development

The compound has shown potential in the development of anti-cancer drugs . Its unique properties could be harnessed to create new treatments for various types of cancer .

Anti-Inflammatory Drug Development

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is also being studied for its potential use in the development of anti-inflammatory drugs . This could lead to new treatments for conditions such as arthritis and other inflammatory diseases .

Complexating Agent

2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a derivative of the compound, is of interest as a complexating agent . This means it can form a complex with other molecules, which can be useful in various chemical reactions .

Drug Precursors

The compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors . These precursors can then be used to synthesize a variety of different drugs .

Ligand Development

The compound’s derivatives are also perspective ligands . Ligands are ions or molecules that bind to a central atom to form a coordination complex .

Research in Medicinal Chemistry

Overall, 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry . Its unique properties and potential applications make it a valuable subject of study for researchers in this field .

Mechanism of Action

While the specific mechanism of action for 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not mentioned in the search results, it is known that such derivatives can act as prion disease therapeutics, adenosine A2B receptor agonists, and antibacterial agents . They can also be used to treat and prevent cardiac diseases, hepatitis B virus, and even age-related diseases such as sarcopenia .

properties

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYFXUXPLICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743822
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

CAS RN

1227575-72-5
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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